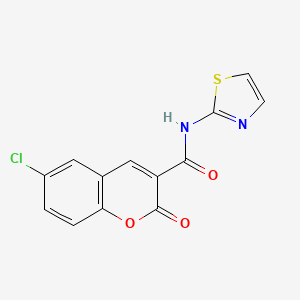

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Description

6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a 2H-chromene (coumarin) scaffold substituted with a chloro group at position 6, a ketone at position 2, and a carboxamide group at position 3 linked to a 1,3-thiazol-2-yl moiety.

Synthesis: The compound can be synthesized via condensation reactions involving 2-imino-2H-chromene-3-carboxamides and thiazole derivatives in acidic media. Similar routes employ reagents like benzohydrazide or hydrazine hydrate, followed by cyclization under reflux with catalysts such as piperidine . Characterization typically involves IR, $^1$H-NMR, $^{13}$C-NMR, and mass spectrometry .

Properties

IUPAC Name |

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUQQFDUBABCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malonic acid derivatives under acidic conditions.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Attachment of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide derivative and a suitable cyclization agent.

Carboxamide Formation:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, and acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, and anhydrous ether as a solvent.

Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenes or thiazoles.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step processes. Key synthetic routes include:

- Formation of the Chromene Backbone : Initial reactions involve constructing the chromene core through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps incorporate the thiazole moiety and chloro/carboxamide substituents through nucleophilic substitutions or coupling reactions.

Structural Analogues

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | Structure | Contains bromine instead of chlorine; may exhibit different biological activities. |

| 7-Hydroxycoumarin | Structure | Lacks thiazole; known for anticoagulant properties. |

| 4-Hydroxycoumarin | Structure | Similar core structure but different substituents; used as an anticoagulant. |

These analogs demonstrate how variations in substituents can influence biological activity and pharmacological potential.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : Research on similar chromene derivatives has shown effectiveness against resistant bacterial strains, suggesting that this compound could also exhibit antimicrobial properties.

- Anticancer Research : Studies involving chromene derivatives have indicated their potential in cancer therapy by inducing apoptosis in cancer cells. The specific mechanisms remain to be elucidated for this compound.

Mechanism of Action

The mechanism by which 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The chromene core and thiazole ring can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammatory pathways or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 2-oxo-2H-chromene derivatives are highly dependent on substituents at positions 3, 6, and the heterocyclic amide group. Below is a detailed comparison:

Table 1: Key Structural Analogues and Their Properties

Challenges and Discontinuations

The discontinued availability of 6-chloro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide () suggests synthetic or stability challenges, possibly due to the tetrahydrofuran-methyl group’s steric hindrance or susceptibility to hydrolysis .

Biological Activity

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, which is recognized for its diverse biological activities. The compound's structure incorporates a thiazole moiety, enhancing its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is This compound . Its molecular formula is , and it possesses a molecular weight of approximately 300.72 g/mol. The presence of both chloro and thiazole groups contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of chromene compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The compound may also function as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound compared to controls. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings highlight the compound's potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Study 3: Antioxidant Activity

Research assessing the antioxidant capacity demonstrated that the compound significantly reduced lipid peroxidation levels in vitro. This suggests that it may protect cellular components from oxidative damage, offering potential benefits in conditions characterized by oxidative stress.

Q & A

Basic: What are the established synthetic routes for 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromene core via condensation of substituted salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions .

- Step 2 : Introduction of the thiazole moiety through nucleophilic substitution or coupling reactions. For example, reacting the chromene-3-carboxylic acid intermediate with 2-aminothiazole using coupling agents like EDCI/HOBt .

- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., triethylamine as a base). Microwave-assisted synthesis can reduce reaction times and improve yields .

Basic: Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and amide linkage integrity .

- HRMS : High-resolution mass spectrometry for molecular formula validation .

- FT-IR : Identify carbonyl stretches (~1680–1700 cm) and thiazole ring vibrations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays : Validate initial findings (e.g., antimicrobial activity) using multiple assays (e.g., broth microdilution vs. agar diffusion) to rule out false positives .

- Purity verification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities may skew bioactivity results .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or inflammatory mediators) .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. Focus on the thiazole and chromene moieties’ roles in binding .

- QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

- Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, which may improve amidation efficiency .

- Solvent optimization : Replace DMF with DMA or DMSO to enhance solubility of intermediates .

- Temperature modulation : Perform reactions under reflux (e.g., in THF) to drive equilibrium toward product formation .

Advanced: What experimental approaches are recommended for studying metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450-mediated metabolism .

- Metabolite identification : Use high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites, focusing on oxidation of the chromene ring or hydrolysis of the amide bond .

Advanced: How can crystallographic twinning or disorder in single crystals be resolved?

- Data collection : Use a high-resolution detector (e.g., Dectris Pilatus) and collect 360° φ-scans to improve completeness .

- Refinement strategies : In SHELXL, apply TWIN/BASF commands for twinned data or PART instructions to model disorder .

- Validation tools : Check R and CC metrics in PLATON to ensure data quality .

Advanced: What methods are suitable for probing the compound’s mechanism of action in inflammatory pathways?

- Western blotting : Measure inhibition of NF-κB or MAPK signaling in LPS-stimulated macrophages .

- ELISA : Quantify cytokine levels (e.g., TNF-α, IL-6) in supernatant to confirm anti-inflammatory effects .

- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.